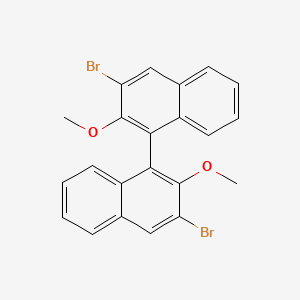

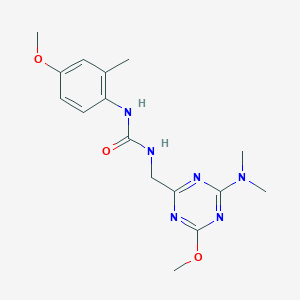

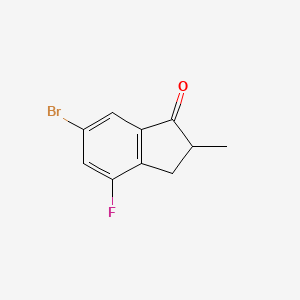

![molecular formula C12H10N6OS B2713401 2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894052-85-8](/img/structure/B2713401.png)

2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds are known for their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the available resources .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the available resources .

Scientific Research Applications

Insecticidal Properties

Compounds incorporating the [1,2,4]triazolo[4,3-b]pyridazin moiety, such as those derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have shown potential as insecticidal agents against pests like Spodoptera littoralis. This suggests that derivatives of the compound may also hold insecticidal properties due to their structural similarities with active heterocycles (Fadda et al., 2017).

Anticancer Activity

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, closely related to the compound of interest, by replacing the acetamide group with alkylurea, have shown significant anticancer effects and reduced toxicity, indicating a path for developing potent PI3K inhibitors and effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Amplifying Phleomycin Against E. coli

Derivatives such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been synthesized and shown to act as amplifiers of phleomycin against E. coli, suggesting a potential role in enhancing antibiotic efficacy (Brown et al., 1978).

Herbicidal Applications

Triazolopyrimidine sulfonanilides, a class that includes compounds with triazolopyridazine structures, have been investigated as herbicides targeting acetolactate synthase, indicating the potential use of the compound for agricultural applications (Subramanian et al., 1990).

Molecular Docking and Antimicrobial Activity

Fused pyridine derivatives, including those related to the compound of interest, have been subjected to molecular docking screenings towards various targets, including GlcN-6-P synthase. These compounds exhibited moderate to good binding energies and showed antimicrobial and antioxidant activities (Flefel et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It’s known that similar compounds interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The stability and efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-5-4-9(17-18(11)12)8-3-1-2-6-14-8/h1-6H,7H2,(H2,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMWPQWLYJHGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

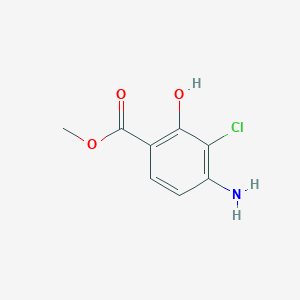

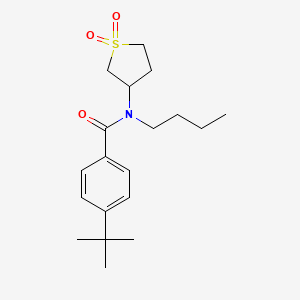

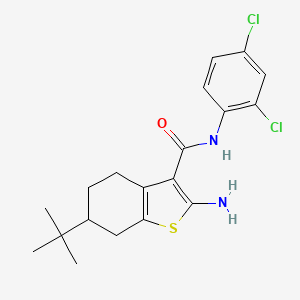

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713320.png)

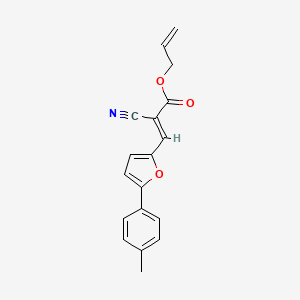

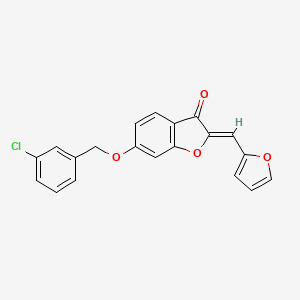

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}thiophene-3-carboxamide](/img/structure/B2713326.png)

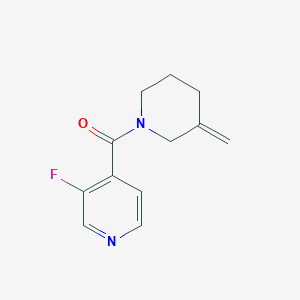

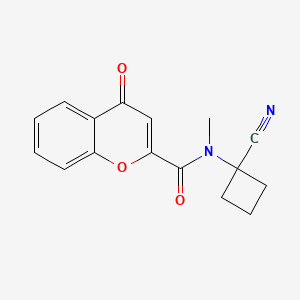

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2713330.png)

![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/no-structure.png)